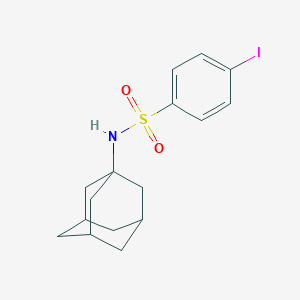

N-(1-adamantyl)-4-iodobenzenesulfonamide

説明

N-(1-adamantyl)-4-iodobenzenesulfonamide is a sulfonamide derivative characterized by a 1-adamantyl group attached to the sulfonamide nitrogen and an iodine substituent at the para position of the benzene ring. This compound is of interest in medicinal chemistry due to the pharmacological relevance of adamantane derivatives in antiviral, antibacterial, and central nervous system (CNS) applications .

特性

分子式 |

C16H20INO2S |

|---|---|

分子量 |

417.3 g/mol |

IUPAC名 |

N-(1-adamantyl)-4-iodobenzenesulfonamide |

InChI |

InChI=1S/C16H20INO2S/c17-14-1-3-15(4-2-14)21(19,20)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,18H,5-10H2 |

InChIキー |

HEKSCVPXFVLSQY-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)I |

正規SMILES |

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)I |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues of 4-Iodobenzenesulfonamide Derivatives

The table below compares N-(1-adamantyl)-4-iodobenzenesulfonamide with structurally related sulfonamides, focusing on substituent variations and their hypothesized impacts:

Key Observations:

Adamantyl vs. In contrast, N-[4-(2-aminoethyl)phenyl]-4-iodobenzenesulfonamide () contains a flexible aminoethyl group, which may improve water solubility and enable hydrogen bonding, making it suitable for targeting peripheral enzymes or receptors .

Electrophilic Reactivity: The iodine substituent in all compounds allows for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura). However, the electron-withdrawing nature of sulfonamide may reduce iodine’s reactivity compared to non-sulfonamide aryl iodides.

Biological Activity: Adamantyl derivatives are associated with antimicrobial and hypoglycemic activities (), while aminoethyl or hydroxymethyl analogs () may prioritize solubility for systemic applications . N-[4-(Dimethylamino)phenyl]-4-iodobenzenesulfonamide () features an electron-donating dimethylamino group, which could modulate receptor binding affinity through resonance effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。